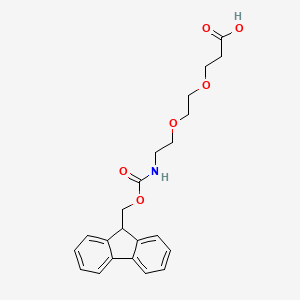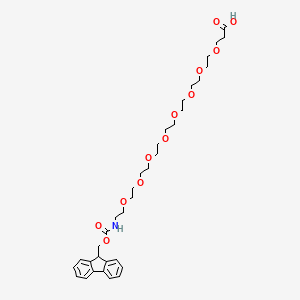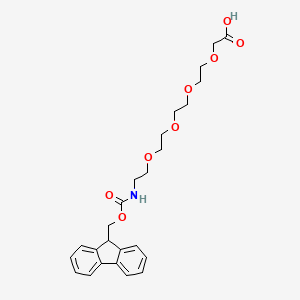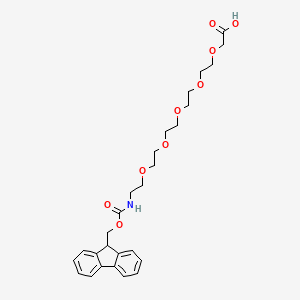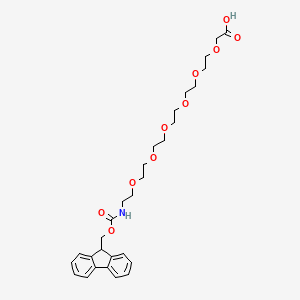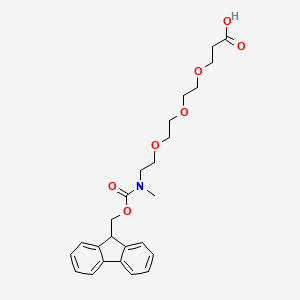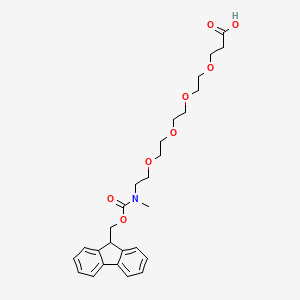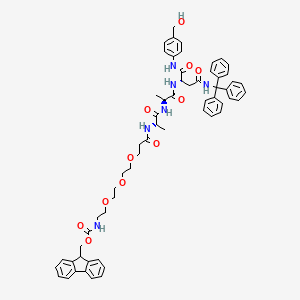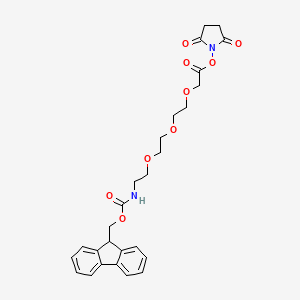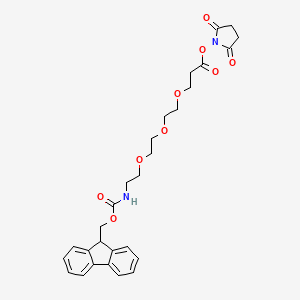
FY26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FY26 is a potent Os(II) anticancer drug candidate, exerts its activity by generating reactive oxygen species and disrupting the redox balance in cancer cells Coadministration of FY26 and nontoxic doses of L-BSO allows the potentiation of its anticancer activity, and most remarkably, it improves the selectivity for cancer cells versus normal fibroblasts. FY26 is 49 times more potent than the clinically used treatment Cisplatin. FY26 is able to shut down a cancer cell by exploiting weaknesses inherent in their energy generation.
Wissenschaftliche Forschungsanwendungen
Aerospace Metallic Structural Materials
A study by Rosenstein (1991) highlights the Air Force Office of Scientific Research's contributions to aerospace structural materials. This research includes studying properties like strength, toughness, fatigue resistance, and corrosion resistance of materials used in airframes, turbine engines, and spacecraft. Current research focuses on refractory alloys, intermetallics, and metal matrix composites, aiming to develop new families of metallic materials beyond traditional systems (Rosenstein, 1991).
Basic Materials Research Programs
Carlson and Goretta (2006) discuss the Air Force Office of Scientific Research's sponsorship of approximately 5,000 research scientists, focusing on materials science. Notable areas include nanotechnology, semiconductors, and advances in structural materials like high-temperature resistant and self-healing composites (Carlson & Goretta, 2006).
Electrochemical Behavior of Thin Film Analogs
Research supported by the Air Force Office of Scientific Research, led by Ramgopal, Schmutz, and Frankel (2001), explores the electrochemical behavior of thin film analogs, contributing to the understanding of material properties in aerospace applications (Ramgopal, Schmutz, & Frankel, 2001).
Microgravity Science and Applications
A 2013 report by NASA presents active research tasks sponsored by the Microgravity Science and Applications Division, providing insights into electronic materials, solidification processes, biotechnology, and combustion science. This work includes both ground-based and flight programs, advancing our understanding of materials and processes in microgravity conditions (NASA, 2013).
Structural Control Research
Amos (1983) reports on the Air Force Basic Research program's initiatives in areas related to space systems and operations. This research involves both in-house and extramural participants, focusing on technology and science critical to future space systems (Amos, 1983).
Mountain Weather Research
Fernando et al. (2015) discuss the MATERHORN Program, funded by the U.S. Department of Defense, which focuses on mountain meteorology. The program aims to improve mountain weather prediction through modeling, experimental studies, and the development of new tools (Fernando et al., 2015).
Eigenschaften
CAS-Nummer |
1255143-82-8 |
|---|---|
Produktname |
FY26 |
Molekularformel |
C23H28F6IN4OsP |
Molekulargewicht |
822.6037 |
IUPAC-Name |
Osmium(1+), [N,N-dimethyl-4-[2-(2-pyridinyl-κN)diazenyl-κN1]benzenamine]iodo[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-, hexafluorophosphate(1-) (1:1) |
SMILES |
CC1=CC=C(C(C)C)C=C1>>CN(C)C2=CC=C([N]3=NC4=CC=CC=[N]4[Os+]3I)C=C2.F[P-](F)(F)(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FY26; FY-26; FY 26. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




